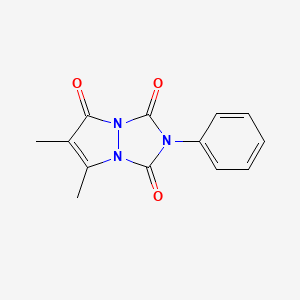

6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione is a heterocyclic compound that belongs to the class of pyrazolo-triazoles This compound is characterized by its unique structure, which includes a fused ring system combining pyrazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.

Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an azide compound under appropriate conditions to form the triazole ring.

Introduction of Methyl and Phenyl Groups:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced pyrazolo-triazole derivatives.

Substitution: Formation of substituted pyrazolo-triazole compounds with various functional groups.

Scientific Research Applications

6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethyl-2-phenyl-1H-pyrazolo(1,2-a)triazole: Lacks the trione functionality, leading to different chemical properties.

2-Phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione: Lacks the methyl groups, affecting its reactivity and applications.

6,7-Dimethyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione: Lacks the phenyl group, leading to different biological activities.

Uniqueness

6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione is unique due to its specific combination of methyl, phenyl, and trione functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione is a heterocyclic compound belonging to the pyrazolo-triazole family. Its unique structure incorporates both pyrazole and triazole rings, which contribute to its diverse biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H11N3O3

- Molecular Weight : 257.24 g/mol

- CAS Number : 81911-96-8

The compound features a trione functional group and is characterized by methyl substitutions at positions 6 and 7 of the pyrazole ring. The presence of the phenyl group at position 2 further enhances its biological profile.

Synthesis Methods

Various synthesis methods have been developed for this compound:

- Conventional Synthesis : Involves multi-step reactions with intermediates being isolated at each stage.

- Ultrasound-Assisted Synthesis : This method has shown improved yields and reduced reaction times compared to traditional methods .

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives for their antibacterial activity using the agar dilution technique, several compounds demonstrated effective inhibition against a range of bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines. For instance:

- In vitro studies revealed that derivatives of this compound displayed varying degrees of cytotoxicity against HepG2 liver cancer cells. The most potent derivative showed an IC50 value of 13.004 µg/mL .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 6d | 13.004 | High |

| 6e | 28.399 | Low |

The anticancer mechanism is believed to involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. The presence of electron-donating groups in certain derivatives enhances their potency by improving interaction with target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Electron-Donating Groups : Compounds with methyl groups at specific positions on the phenyl ring demonstrated enhanced activity.

- Substituent Effects : The type and position of substituents significantly influence the biological activity; for example, compounds with ortho-methyl substitutions were more active than their para-substituted counterparts .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- Antibacterial Studies : A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

- Cytotoxicity Assays : MTT assays conducted on different cancer cell lines revealed a strong correlation between structural modifications and enhanced cytotoxic effects.

Properties

CAS No. |

81911-96-8 |

|---|---|

Molecular Formula |

C13H11N3O3 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

6,7-dimethyl-2-phenylpyrazolo[1,2-a][1,2,4]triazole-1,3,5-trione |

InChI |

InChI=1S/C13H11N3O3/c1-8-9(2)15-12(18)14(10-6-4-3-5-7-10)13(19)16(15)11(8)17/h3-7H,1-2H3 |

InChI Key |

ADIPKVVCLKSSBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C(=O)N(C(=O)N2C1=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.